[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride
CAS No.: 1185295-39-9
VCID: VC2982316
Molecular Formula: C5H10ClN3O
Molecular Weight: 163.6 g/mol
* For research use only. Not for human or veterinary use.
![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride - 1185295-39-9](/images/structure/VC2982316.png)
Description |
[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is a chemical compound that belongs to the oxadiazole family, which is known for its diverse biological activities and applications in pharmaceuticals. This compound is specifically characterized by its molecular formula C5H10ClN3O and a molecular weight of approximately 163.61 g/mol . Chemical Formula and Identifiers
Safety and Hazards[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
Synthesis and ApplicationsThe synthesis of [2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride typically involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid derivatives with ethylenediamine or similar amines, followed by hydrochloride salt formation. |
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1185295-39-9 | ||||||||||
Product Name | [2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride | ||||||||||
Molecular Formula | C5H10ClN3O | ||||||||||
Molecular Weight | 163.6 g/mol | ||||||||||
IUPAC Name | 2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | ||||||||||
Standard InChI | InChI=1S/C5H9N3O.ClH/c1-4-7-5(2-3-6)9-8-4;/h2-3,6H2,1H3;1H | ||||||||||
Standard InChIKey | GIUPTEOOBIVWNZ-UHFFFAOYSA-N | ||||||||||
SMILES | CC1=NOC(=N1)CCN.Cl | ||||||||||
Canonical SMILES | CC1=NOC(=N1)CCN.Cl | ||||||||||
PubChem Compound | 46736056 | ||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume